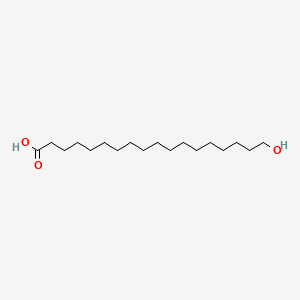

18-羟基十八烷酸

描述

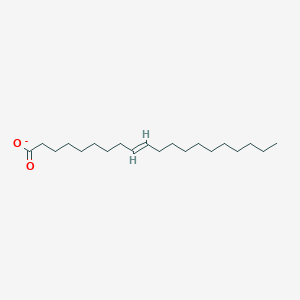

18-Hydroxyoctadecanoic acid (18-HOA) is a fatty acid that is naturally found in human and animal tissues. It is also known as 18-hydroxy-9-octadecenoic acid and is a member of the omega-9 family of fatty acids. 18-HOA is an important component of cell membranes and is involved in several metabolic processes. It has been studied extensively in recent years due to its potential therapeutic applications.

科学研究应用

化学性质

18-羟基十八烷酸,也称为十八烷酸,18-羟基,是一种脂肪酸 (FA) 类别的产物,含有羟基 (OH) . 它的分子式为

C18H36O3C_{18}H_{36}O_{3}C18H36O3

,分子量为 300.48 .生物学作用

18-羟基十八烷酸在生物过程中起着重要作用。 它是一种凋亡诱导剂 ,这意味着它可以诱导多细胞生物体中程序性细胞死亡的过程 .

在凝胶形成中的作用

虽然具体研究针对的是 12-羟基十八烷酸,但值得注意的是,像 18-羟基十八烷酸这样的羟基脂肪酸可能具有相似的特性。 研究表明,12-羟基十八烷酸可以在水-表面活性剂体系中充当凝胶剂 . 这表明 18-羟基十八烷酸可能在凝胶的形成中也有潜在的应用。

在脂类研究中的作用

18-羟基十八烷酸归类为研究级脂类 . 这表明它在脂类研究中的应用,包括对脂类的结构、功能和生物学作用进行研究。

在药物开发中的作用

18-羟基十八烷酸的凋亡诱导特性 表明它在药物开发中的潜在用途,特别是在开发针对诱导凋亡可能带来益处的疾病(如癌症)的药物。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

18-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZUYUOEGBBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-42-8 | |

| Record name | 18-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 18-Hydroxyoctadecanoic acid in plant cuticles?

A1: 18-Hydroxyoctadecanoic acid is a key monomer in the formation of cutin, a plant biopolyester found in the cuticle of leaves, fruits, and other aerial plant organs. Cutin, along with waxes, forms a protective barrier against environmental stresses such as dehydration, UV radiation, and pathogen attack [].

Q2: How is 18-Hydroxyoctadecanoic acid incorporated into plant cutin?

A2: Research suggests that 18-Hydroxyoctadecanoic acid, particularly its 9,10-epoxy derivative, forms linear polyester chains within the cutin structure []. These chains are thought to contribute to the ordered lamellae observed in some plant cuticles, such as those of Hedera helix leaves [].

Q3: What is the significance of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant-pathogen interactions?

A3: Studies have shown that cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a derivative of 18-Hydroxyoctadecanoic acid, acts as a potent inducer of appressorium formation in the rice blast fungus Magnaporthe grisea []. This finding highlights the role of cutin monomers as chemical signals in plant-pathogen interactions.

Q4: What is the typical composition of 18-Hydroxyoctadecanoic acid in natural sources?

A4: In birch (Betula verrucosa) outer bark, 9,10-epoxy-18-hydroxyoctadecanoic acid constitutes a significant portion of the suberin monomers, accounting for approximately 36% []. Betulinol is the dominant triterpenoid found alongside 18-Hydroxyoctadecanoic acid in birch bark [].

Q5: Can 18-Hydroxyoctadecanoic acid be used to synthesize polymers?

A5: Yes, 18-Hydroxyoctadecanoic acid, specifically its 9,10-epoxy derivative, can be polymerized using enzymes like Candida antarctica lipase B [, , , , ]. This enzymatic polymerization offers a green chemistry approach to producing bio-based polyesters.

Q6: What are the potential applications of polymers derived from 18-Hydroxyoctadecanoic acid?

A6: Polyesters derived from 9,10-epoxy-18-hydroxyoctadecanoic acid show potential in various applications. For example, they can be used to enhance the water repellency of cellulose-based materials like filter paper and cotton linter cellulose [, ]. These modified materials exhibit increased hydrophobicity, decreased moisture absorption, and improved mechanical properties [, ].

Q7: How can the properties of 18-Hydroxyoctadecanoic acid-based polymers be further modified?

A7: The epoxy functionality in poly(9,10-epoxy-18-hydroxyoctadecanoic acid) allows for further modifications through crosslinking. For instance, curing with tartaric or oxalic acid results in crosslinked polyesters with altered thermal properties and enhanced hydrophobicity [].

Q8: Are there any other notable findings related to 18-Hydroxyoctadecanoic acid?

A8: Research on tea residue extracts revealed the presence of 9,10-epoxy-18-hydroxyoctadecanoic acid as a predominant cutin monomer []. This finding suggests the potential for utilizing tea residue as a source of valuable bio-based compounds.

Q9: What is the role of 18-Hydroxyoctadecanoic acid in honeybee communication?

A9: While 18-Hydroxyoctadecanoic acid itself is not directly mentioned in honeybee communication, related research on mandibular gland secretions highlights the importance of fatty acid metabolism and modification in honeybees []. Queens produce 9-hydroxy-2-decenoic acid (9-HDA) and 9-oxo-2-decenoic acid (ODA), which are key components of the queen mandibular pheromone []. The biosynthesis of these compounds involves similar pathways to 18-Hydroxyoctadecanoic acid, highlighting the significance of fatty acid modification in insect chemical communication.

Q10: Are there any studies on the use of supercritical carbon dioxide (scCO2) in relation to 18-Hydroxyoctadecanoic acid?

A10: Yes, research has explored the enzymatic synthesis and processing of poly(cis-9,10-epoxy-18-hydroxyoctadecanoic acid) in scCO2 []. This approach offers potential advantages for green and sustainable polymer synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)